[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate
Overview
Description
CPFX4158 is a mannose deriviative, and is potentially useful in transgenic humanized-CEACAM6 mouse as antibacterial agent.
Scientific Research Applications
Synthesis and Biological Activity
A study by Harding et al. (2003) explored the synthesis of C-linked disaccharide analogues, using dipyranones as templates. These analogues, including derivatives similar to the compound , showed promising biological activity, particularly in binding to the repressor protein, LacI, which is comparable to isopropyl-beta-thiogalactoside. This suggests potential applications in molecular biology and biochemistry (Harding et al., 2003).
Chemical Synthesis Techniques
Mönch et al. (2013) detailed the formation of a related compound through a Koenigs–Knorr reaction. This study highlights the complex chemical synthesis techniques that can be applied to such compounds, potentially leading to applications in synthetic organic chemistry (Mönch et al., 2013).
Novel Sugar Imine Molecules
Research by Mohammed et al. (2020) focused on the synthesis of a new sugar imine molecule using a concept of click chemistry, which is relevant to the synthesis of the compound . The study's methods and findings could be applicable in the development of new organic compounds with potential therapeutic or industrial applications (Mohammed et al., 2020).
Asymmetric Synthesis of Polyketide Spiroketals
Meilert et al. (2004) conducted a study on the asymmetric synthesis of C15 polyketide spiroketals, an area relevant to the synthesis of complex organic compounds like the one . Their research provides insights into methods for creating stereochemically complex molecules, which is crucial for the synthesis of many pharmaceuticals (Meilert et al., 2004).
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H55NO19/c1-26(53)52-20-18-51(19-21-52)39-22-35(12-16-41-45(64-29(4)56)49(68-33(8)60)47(66-31(6)58)43(70-41)24-62-27(2)54)10-14-37(39)38-15-11-36(23-40(38)51)13-17-42-46(65-30(5)57)50(69-34(9)61)48(67-32(7)59)44(71-42)25-63-28(3)55/h10-11,14-15,22-23,41-50H,18-21,24-25H2,1-9H3/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMTURLLQSMKC-CJYQPKNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#C[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C5=C2C=C(C=C5)C#C[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H55NO19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 86731944 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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